2-(Phenylsulfanylmethyl)aniline
Description
2-(Phenylsulfanylmethyl)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted at the 2-position with a methyl group bearing a phenylthio (S-C₆H₅) functional group. Its molecular formula is C₁₃H₁₃NS, with a molecular weight of 215.31 g/mol (calculated). The compound’s structure combines the electron-rich aniline ring with a thioether linkage, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
53165-12-1 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C13H13NS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
InChI Key |
QZOGKGSZSKMLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Phenylsulfanylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reduction of nitroarenes, which can be catalyzed by palladium . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-(Phenylsulfanylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can undergo halogenation, nitration, or sulfonation
Common reagents used in these reactions include bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Phenylsulfanylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanylmethyl)aniline involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity. The aniline group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The following table highlights key structural and functional differences between 2-(Phenylsulfanylmethyl)aniline and related compounds:
Q & A
Q. Q1. What are the established synthetic routes for 2-(Phenylsulfanylmethyl)aniline, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves functionalization of aniline derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, bromomethyl intermediates (e.g., 2-(Bromomethyl)aniline) can react with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylsulfanyl group . Key intermediates are characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm purity. Controlled reaction conditions (e.g., inert atmosphere, temperature <100°C) minimize side reactions like oxidation .
Q. Q2. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related aniline derivatives (e.g., N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline), SC-XRD data revealed bond lengths (C–S: ~1.78 Å) and dihedral angles between aromatic rings, confirming steric and electronic effects . Crystallographic parameters (e.g., space group Pna2₁, unit cell dimensions) are refined using software like SHELXL .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound in solution?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The NH₂ group shows broad signals at δ ~4.5–5.5 ppm, while the sulfanylmethyl (–SCH₂–) protons resonate near δ 3.8–4.2 ppm .
- IR Spectroscopy : Confirm NH₂ stretching (~3400 cm⁻¹) and C–S vibrations (~650 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions of the aromatic system (λ ~250–300 nm) .
Advanced Research Questions
Q. Q4. How does the 2-(Phenylsulfanylmethyl) group influence regioselectivity in palladium-catalyzed C–H functionalization?
Methodological Answer: The sulfanylmethyl group acts as a directing group, facilitating ortho-C–H activation. For example, in palladium-catalyzed acetoxylation, the sulfur atom coordinates Pd(II), forming a 5-membered palladacycle intermediate, enabling selective functionalization . Computational studies (e.g., DFT) reveal that electron-rich sulfur enhances metal coordination, lowering activation barriers . Experimental validation includes kinetic isotope effect (KIE) studies and competitive reactions with substituted analogs .
Q. Q5. What computational methods predict the electronic properties of this compound?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. For example, the HOMO of this compound localizes on the aniline ring, indicating nucleophilic reactivity. Solvent effects are modeled using the polarizable continuum model (PCM) .
Q. Q6. How do steric and electronic effects of the phenylsulfanylmethyl group impact electrophilic substitution reactions?
Methodological Answer: The bulky –SCH₂Ph group induces steric hindrance, directing electrophiles (e.g., NO₂⁺) to the para position of the aniline ring. Electronic effects (σ-donating sulfur) deactivate the ring, slowing nitration compared to unsubstituted aniline. Competitive experiments with methyl- or methoxy-substituted analogs quantify these effects via Hammett plots (ρ ~ -2.1 for nitration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
